molecular formula C7H11NO2 B092279 1-(2-OXIRANYLMETHYL)-2-PYRROLIDINONE CAS No. 17201-66-0

1-(2-OXIRANYLMETHYL)-2-PYRROLIDINONE

Cat. No.: B092279
CAS No.: 17201-66-0
M. Wt: 141.17 g/mol
InChI Key: ZNCCGGMWVUBVBO-UHFFFAOYSA-N
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Description

1-(2-OXIRANYLMETHYL)-2-PYRROLIDINONE is a chemical compound with the molecular formula C₇H₁₁NO₂ It is characterized by the presence of an oxirane (epoxide) ring attached to a pyrrolidin-2-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-OXIRANYLMETHYL)-2-PYRROLIDINONE can be synthesized through several methods. One common approach involves the reaction of pyrrolidin-2-one with an epoxide precursor under basic conditions. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the oxirane ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-OXIRANYLMETHYL)-2-PYRROLIDINONE undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols.

Scientific Research Applications

1-(2-OXIRANYLMETHYL)-2-PYRROLIDINONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-OXIRANYLMETHYL)-2-PYRROLIDINONE involves its ability to react with nucleophiles due to the strained oxirane ring. This reactivity allows it to form covalent bonds with various molecular targets, influencing biological pathways and chemical processes. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or chemical synthesis.

Comparison with Similar Compounds

    Pyrrolidin-2-one: Lacks the oxirane ring, resulting in different reactivity and applications.

    Oxirane: A simpler structure without the pyrrolidin-2-one moiety, used primarily in polymer chemistry.

    N-Methylpyrrolidin-2-one: A solvent with different chemical properties due to the absence of the oxirane ring.

Uniqueness: 1-(2-OXIRANYLMETHYL)-2-PYRROLIDINONE is unique due to the combination of the oxirane ring and pyrrolidin-2-one structure. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts .

Properties

IUPAC Name

1-(oxiran-2-ylmethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7-2-1-3-8(7)4-6-5-10-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCCGGMWVUBVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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